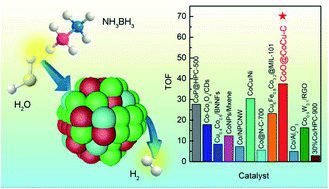The alloy-oxide interfacial ensemble effect of a multilayer core–shell nanomotor for hydrogen generation from ammonia borane†
Sustainable Energy & Fuels Pub Date: 2022-02-21 DOI: 10.1039/D1SE01994E
Abstract
The hydrogen production from ammonia borane (AB) requires cheap and high-efficiency catalysts. Core-shell and alloy nanostructures have gained considerable attention due to new physicochemical properties and high catalytic activity. Herein, a CoCuO@CoCu–C nanomotor composed of alloyed cores (CoCu) and oxidized shells (CoCuO) was obtained by pyrolysis and oxidation of the CoCu precursor. CoCuO@CoCu–C presents an optimal TOF value of 38 min−1 for ammonia borane hydrolysis at 298 K and no dramatic deterioration during the stability test. The CoCuO@CoCu–C nanomotor with a multilayer core–shell nanostructure that contains a CoCu bimetallic core responsible for magnetic transmission, a partially oxidized CoCuO shell for promoting particle transport, and a thin carbon layer for stabilizing. Further characterization studies and density functional theory (DFT) simulations present that the superior AB hydrolysis performance of the core–shell CoCuO@CoCu–C nanomotor might originate from abundant active sites and reduction of the catalytic activation energy. The alloy core of CoCu and the shell of CoCuO as the active site display a positive effect in promoting the adsorption and dissociation of AB and H2O molecules, respectively. This research provides an attractive strategy for rational design of transition metal core–shell structured catalysts in energy-related heterogeneous catalysis.


Recommended Literature
- [1] Report of the Departmental Committee on the Composition and Description of Food
- [2] A supramolecular dual-donor artificial light-harvesting system with efficient visible light-harvesting capacity†
- [3] Stereoselective synthesis of fluoroalkylated (Z)-alkene via nickel-catalyzed and iron-mediated hydrofluoroalkylation of alkynes†
- [4] Secondary amine based ionic liquid: an efficient catalyst for solvent free one pot synthesis of xanthenes and benzoxanthenes†
- [5] On the determination of the bromine absorption of fats gravimetrically
- [6] Chemistry through cocrystals: pressure-induced polymerization of C2H2·C6H6 to an extended crystalline hydrocarbon†
- [7] 77. The Fries rearrangement. Part IV. Study of the reversibility of the reaction
- [8] A Langmuir-like desorption model for reflecting the inhomogeneous pore structure of coal and its experimental verification
- [9] Size and shape controllable synthesis and luminescent properties of BaGdF5:Ce3+/Ln3+ (Ln = Sm, Dy, Eu, Tb) nano/submicrocrystals by a facile hydrothermal process
- [10] Investigation of one-dimensional multi-functional zwitterionic Ag nanowires as a novel modifier for PVDF ultrafiltration membranes










